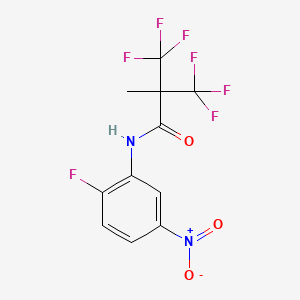
3,3,3-trifluoro-N-(2-fluoro-5-nitrophenyl)-2-methyl-2-(trifluoromethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-N-(2-fluoro-5-nitrophenyl)-2-methyl-2-(trifluoromethyl)propanamide is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-(2-fluoro-5-nitrophenyl)-2-methyl-2-(trifluoromethyl)propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-nitroaniline and 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid.
Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved by reacting 2-fluoro-5-nitroaniline with 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction rates and yields.
Catalysis: Employing catalysts to lower the activation energy and increase the reaction efficiency.
Automation: Implementing automated systems for precise control of reaction conditions and monitoring.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Reduction: Formation of 3,3,3-trifluoro-N-(2-fluoro-5-aminophenyl)-2-methyl-2-(trifluoromethyl)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding alcohols or ketones.
Scientific Research Applications
Chemistry
Fluorinated Building Block: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Catalysis: Investigated for its potential as a ligand in catalytic reactions due to its electron-withdrawing fluorine atoms.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Protein Labeling: Utilized in biochemical assays for labeling proteins due to its unique fluorine signals in NMR spectroscopy.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry
Materials Science: Used in the development of advanced materials, including polymers and coatings, due to its stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-(2-fluoro-5-nitrophenyl)-2-methyl-2-(trifluoromethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance its binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. The nitro group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-methyl-2-(trifluoromethyl)propanamide: Lacks the nitro and fluoro substituents on the phenyl ring.
N-(2-Fluoro-5-nitrophenyl)-2-methylpropanamide: Lacks the trifluoromethyl groups.
3,3,3-Trifluoro-N-(2-nitrophenyl)-2-methyl-2-(trifluoromethyl)propanamide: Lacks the fluoro substituent on the phenyl ring.
Uniqueness
3,3,3-Trifluoro-N-(2-fluoro-5-nitrophenyl)-2-methyl-2-(trifluoromethyl)propanamide is unique due to the combination of multiple fluorine atoms and a nitro group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and materials science.
Properties
Molecular Formula |
C11H7F7N2O3 |
|---|---|
Molecular Weight |
348.17 g/mol |
IUPAC Name |
3,3,3-trifluoro-N-(2-fluoro-5-nitrophenyl)-2-methyl-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C11H7F7N2O3/c1-9(10(13,14)15,11(16,17)18)8(21)19-7-4-5(20(22)23)2-3-6(7)12/h2-4H,1H3,(H,19,21) |
InChI Key |
LIBBZWPHSAGAPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















